Cas no 2060038-85-7 (N-methyl-4H,5H,6H,7H-1,3thiazolo5,4-bpyridin-2-amine)
N-methyl-4H,5H,6H,7H-1,3thiazolo5,4-bpyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- Thiazolo[5,4-b]pyridin-2-amine, 4,5,6,7-tetrahydro-N-methyl-
- N-methyl-4H,5H,6H,7H-1,3thiazolo5,4-bpyridin-2-amine
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- MDL: MFCD30500499
- Inchi: 1S/C7H11N3S/c1-8-7-10-5-3-2-4-9-6(5)11-7/h9H,2-4H2,1H3,(H,8,10)
- InChI Key: AAYDUHFICZZHEG-UHFFFAOYSA-N
- SMILES: C12SC(NC)=NC=1CCCN2
N-methyl-4H,5H,6H,7H-1,3thiazolo5,4-bpyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-339688-1g |
N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine |
2060038-85-7 | 1g |
$1100.0 | 2023-09-03 | ||
| Enamine | EN300-339688-5g |
N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine |
2060038-85-7 | 5g |
$3189.0 | 2023-09-03 | ||
| Enamine | EN300-339688-10g |
N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine |
2060038-85-7 | 10g |
$4729.0 | 2023-09-03 | ||
| Enamine | EN300-339688-0.05g |
N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine |
2060038-85-7 | 0.05g |
$924.0 | 2023-09-03 | ||
| Enamine | EN300-339688-0.1g |
N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine |
2060038-85-7 | 0.1g |
$968.0 | 2023-09-03 | ||
| Enamine | EN300-339688-0.25g |
N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine |
2060038-85-7 | 0.25g |
$1012.0 | 2023-09-03 | ||
| Enamine | EN300-339688-0.5g |
N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine |
2060038-85-7 | 0.5g |
$1056.0 | 2023-09-03 | ||
| Enamine | EN300-339688-1.0g |
N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine |
2060038-85-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-339688-2.5g |
N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine |
2060038-85-7 | 2.5g |
$2155.0 | 2023-09-03 | ||
| Enamine | EN300-339688-5.0g |
N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine |
2060038-85-7 | 5.0g |
$3189.0 | 2023-02-23 |
N-methyl-4H,5H,6H,7H-1,3thiazolo5,4-bpyridin-2-amine Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on N-methyl-4H,5H,6H,7H-1,3thiazolo5,4-bpyridin-2-amine
Recent Advances in the Study of N-methyl-4H,5H,6H,7H-1,3thiazolo5,4-bpyridin-2-amine (CAS: 2060038-85-7)
The compound N-methyl-4H,5H,6H,7H-1,3thiazolo5,4-bpyridin-2-amine (CAS: 2060038-85-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its thiazolo[5,4-b]pyridine core, has been investigated for its role as a modulator of various biological targets, particularly in the context of kinase inhibition and neurodegenerative disease treatment. Recent studies have explored its synthesis, pharmacokinetic properties, and mechanistic pathways, providing valuable insights into its pharmacological potential.
One of the key findings in recent research is the compound's ability to selectively inhibit specific kinases involved in inflammatory and oncogenic pathways. In vitro studies have demonstrated its efficacy in suppressing the activity of kinases such as JAK2 and FLT3, which are implicated in myeloproliferative disorders and acute myeloid leukemia, respectively. The compound's unique structural features, including the N-methyl substitution and the fused thiazole-pyridine ring system, contribute to its high binding affinity and selectivity, as revealed by molecular docking simulations and X-ray crystallography studies.
Further investigations into the pharmacokinetic profile of N-methyl-4H,5H,6H,7H-1,3thiazolo5,4-bpyridin-2-amine have highlighted its favorable absorption and distribution properties. Preclinical studies in rodent models have shown that the compound exhibits good oral bioavailability and crosses the blood-brain barrier, making it a promising candidate for the treatment of central nervous system disorders. Additionally, metabolic stability assays indicate that the compound is resistant to rapid degradation by hepatic enzymes, suggesting a prolonged half-life in vivo.
Recent advancements in synthetic methodologies have also facilitated the scalable production of this compound. Researchers have developed a novel, high-yield synthetic route that employs palladium-catalyzed cross-coupling reactions to construct the thiazolo[5,4-b]pyridine scaffold. This approach not only improves the overall efficiency of the synthesis but also allows for the introduction of various functional groups to optimize the compound's biological activity. These synthetic innovations are expected to accelerate the development of derivatives with enhanced potency and reduced off-target effects.
In conclusion, N-methyl-4H,5H,6H,7H-1,3thiazolo5,4-bpyridin-2-amine (CAS: 2060038-85-7) represents a promising scaffold for the development of novel therapeutics targeting kinase-mediated diseases. Its selective inhibition profile, favorable pharmacokinetics, and scalable synthesis underscore its potential as a lead compound in drug discovery. Future research efforts should focus on advancing this compound through clinical trials to evaluate its safety and efficacy in human subjects.
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